Product packaging for Hydrazyl,  1-acetyl-  (9CI)(Cat. No.:CAS No. 127838-60-2)

Hydrazyl, 1-acetyl- (9CI)

Cat. No.: B594333
CAS No.: 127838-60-2
M. Wt: 73.075
InChI Key: ONHLDCLMLGMSNE-UHFFFAOYSA-N
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Description

Significance of N'-Acetylhydrazine as a Fundamental Chemical Synthon

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. N'-Acetylhydrazine serves as a powerful and fundamental synthon, primarily for the introduction of a nitrogen-nitrogen bond into a molecular framework. Its utility stems from the reactivity of its functional groups, making it a versatile precursor for a diverse range of more complex organic molecules. evitachem.com

The primary role of N'-Acetylhydrazine as a synthon is in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and dyes. evitachem.combiointerfaceresearch.com The hydrazine (B178648) moiety can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These resulting hydrazones are stable, isolable intermediates that can be subjected to further cyclization reactions to yield five- and six-membered heterocyclic rings. evitachem.comresearchgate.net For example, the reaction of acetylhydrazine with α,β-unsaturated ketones (chalcones) is a well-established route to synthesizing pyrazoline derivatives. researchgate.net

Furthermore, the nitrogen atoms in the hydrazine group can act as nucleophiles, enabling participation in substitution and addition reactions. evitachem.com This reactivity allows for its use in the synthesis of various non-condensed polynuclear heterocyclic compounds, such as triazoles. niscpr.res.in Researchers have successfully utilized acetylhydrazine to react with isothiocyanates to form thiosemicarbazide (B42300) derivatives, which are then cyclized to afford triazoles. niscpr.res.in Its application as a building block extends to the synthesis of pyrazoles, oxadiazoles, and thiazolidinones, highlighting its broad utility in assembling diverse chemical scaffolds. ekb.egtsijournals.comscirp.org

Table 1: Examples of Heterocyclic Systems Synthesized Using N'-Acetylhydrazine

Heterocyclic ClassReaction TypeKey Reactant with AcetylhydrazineReference
PyrazolinesCyclo-condensationChalcones (α,β-unsaturated ketones) researchgate.net
TriazolesCyclization of an intermediateIsothiocyanates (forms a thiosemicarbazide intermediate) niscpr.res.in
Pyrazole (B372694) DerivativesCondensation/CyclizationAcetyl acetone tsijournals.com
Thiazolidine-4-one DerivativesMulti-step synthesis involving Schiff base formationAromatic aldehydes and mercaptoacetic acid ekb.eg

Historical Context of Acetylhydrazine Research and its Evolution

The history of acetylhydrazine is intrinsically linked to the development and study of the anti-tuberculosis drug isoniazid, first synthesized in the early 1950s. frontiersin.orgacs.org Initial research into acetylhydrazine was not driven by its synthetic potential but by its role as a major human metabolite of isoniazid. nih.govnih.gov Studies in the 1960s and 1970s focused on the metabolic pathways of isoniazid, identifying that the drug is acetylated in the body to form acetylisoniazid, which is then hydrolyzed to produce acetylhydrazine. nih.govresearchgate.net

This early toxicological and metabolic research inadvertently laid the groundwork for understanding the chemical properties of acetylhydrazine. For instance, investigations into its metabolic fate revealed that it could be further acetylated to form N,N'-diacetylhydrazine or oxidized by cytochrome P450 enzymes. nih.govhmdb.ca These studies provided the first glimpses into its reactivity.

The evolution of acetylhydrazine research saw a gradual shift from a compound of purely metabolic and toxicological interest to one of synthetic value. As the principles of heterocyclic chemistry advanced, chemists began to recognize the potential of the hydrazine moiety within acetylhydrazine as a tool for synthesis. The broader context of hydrazyl free radical chemistry, which began with the discovery of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 1922, also contributed to a deeper understanding of the stability and reactivity of nitrogen-centered radicals, a field relevant to acetylhydrazine's own radical chemistry. nih.gov By the late 20th and early 21st centuries, the focus expanded significantly, with numerous publications detailing its deliberate use as a starting material or intermediate in the synthesis of novel compounds. researchgate.netniscpr.res.inat.ua

Overview of Key Academic Research Trajectories for N'-Acetylhydrazine

Contemporary research on N'-acetylhydrazine is multifaceted, exploring its reactivity, synthesis, and application in various branches of chemistry.

One of the most prominent research trajectories remains its use in heterocyclic synthesis . Scientists continue to develop novel methodologies for creating complex ring systems. This includes the synthesis of pyridone, pyrazole, coumarin, and thiophene (B33073) derivatives. tsijournals.comscirp.org The goal is often to create libraries of new compounds for screening for potential biological activities.

Another significant area is in coordination chemistry . Acetylhydrazine can act as a bidentate ligand, coordinating with metal ions through the carbonyl oxygen and the terminal amino nitrogen. Research has demonstrated the synthesis and characterization of transition metal complexes with acetylhydrazine, such as those with manganese, iron, cobalt, nickel, copper, and zinc. at.ua These studies investigate the chelating behavior and the resulting geometry of the metal complexes. at.ua

Mechanistic and kinetic studies represent a more fundamental research trajectory. This includes investigations into the mechanisms of its reactions, such as its oxidation and reduction. For example, the kinetics of the reduction of neptunium (B1219326) ions by acetylhydrazine have been studied. iaea.org More recently, advanced techniques like electron spin resonance (ESR) have been used to identify the transient radical intermediates formed during its activation. nih.gov This research has unequivocally identified the initial N-centered radical and the secondary C-centered acetyl radical, providing crucial insights into its reaction mechanisms at a molecular level. nih.gov

Finally, research continues into the synthesis and derivatization of acetylhydrazine itself and related compounds. This includes developing efficient synthetic routes, such as the acetylation of hydrazine using acetyl chloride or acetic anhydride (B1165640), or the reaction of amides with hydrazine. evitachem.comgoogle.com Furthermore, the catalytic reductive methylation of acetylhydrazine to produce N'-methyl acethydrazide (B32501) is a key step in certain industrial processes, and research has focused on optimizing catalysts and reaction conditions for this transformation. researchgate.netscielo.br

Table 2: Properties and Synthesis of N'-Acetylhydrazine

Property/MethodDescriptionReference
IUPAC Name 1-acetylhydrazine evitachem.com
Appearance Colorless liquid or pale yellow solid evitachem.com
Solubility Soluble in polar solvents such as water and ethanol evitachem.com
Common Synthesis Method 1 Acetylation of hydrazine with acetyl chloride or acetic anhydride. evitachem.com
Common Synthesis Method 2 Reaction of acetamide (B32628) with hydrazine. google.com
Key Reactivity Reacts with carbonyl compounds to form hydrazones; undergoes oxidation and nucleophilic substitution. evitachem.com

Properties

CAS No.

127838-60-2

Molecular Formula

C2H5N2O

Molecular Weight

73.075

IUPAC Name

1-$l^{1}

InChI

InChI=1S/C2H5N2O/c1-2(5)4-3/h3H2,1H3

InChI Key

ONHLDCLMLGMSNE-UHFFFAOYSA-N

SMILES

CC(=NN)[O]

Synonyms

Hydrazyl, 1-acetyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Acetylhydrazine

Established Synthetic Routes to N'-Acetylhydrazine and its Analogues

The preparation of N'-acetylhydrazine predominantly involves the direct acylation of hydrazine (B178648) or its derivatives. These methods are widely employed due to their straightforward nature and efficiency.

Acylation is a fundamental method for the synthesis of hydrazides, involving the introduction of an acetyl group onto a hydrazine molecule. This can be accomplished using various acylating agents, ranging from carboxylic acid derivatives to more reactive acid halides and anhydrides.

The reaction of hydrazine with carboxylic acids or their esters is a common and direct route to N'-acetylhydrazine.

From Acetic Acid: N'-acetylhydrazine can be synthesized by reacting acetic acid with hydrazine hydrate (B1144303). chemicalbook.com This reaction often requires a catalyst and heating to proceed to completion. google.com One method involves refluxing acetic acid and hydrazine hydrate, followed by distillation to isolate the product. chemicalbook.com Another approach describes reacting a hydrazide with acetic acid at room temperature, which, after being poured into ice water, yields the N'-acetylated product. ijirset.com

From Esters: A widely used laboratory and industrial preparation involves the reaction of an ester, such as ethyl acetate (B1210297) or methyl acetate, with hydrazine hydrate. chembk.comgoogle.com The process typically involves heating the reactants under reflux for several hours. ijirset.comgoogle.com For instance, refluxing ethyl acetate with hydrazine hydrate for ten hours, followed by cooling and purification, yields acetylhydrazine. google.com A simple, one-step synthesis has been described using ethyl acetate and a catalytic amount of activated alumina. researchgate.net This method is often preferred for its relatively high yield and straightforward procedure. google.com

More reactive acylating agents like acetic anhydride (B1165640) and acetyl chloride provide a rapid and often high-yield pathway to N'-acetylhydrazine. However, the high reactivity necessitates careful control of reaction conditions to prevent the formation of the di-substituted by-product, 1,2-diacetylhydrazine.

Acetic Anhydride: Acetic anhydride reacts readily with hydrazine. The reaction can be performed by slowly adding acetic anhydride to a solution containing the hydrazine derivative, often at room temperature with overnight stirring. Refluxing a hydrazide with acetic anhydride is another effective method. ekb.egfayoum.edu.eg In some cases, the reaction of a hydrazide with acetic anhydride does not lead to a cyclized product but rather results in N-acetylation at the terminal amino group. fayoum.edu.eg

Acetyl Chloride: Acetyl chloride, being a highly reactive acid chloride, reacts vigorously with hydrazine. rjptonline.org The reaction is typically carried out at low temperatures (e.g., 0–25 °C) in a suitable solvent like glacial acetic acid to control the exothermicity and selectivity. journalagent.com For example, the reaction of a substituted hydrazine with acetyl chloride, followed by pyrolysis, has been used to synthesize labeled compounds. researchgate.net

Table 1: Comparison of Acylation Methods for N'-Acetylhydrazine Synthesis

Acylating AgentTypical ConditionsAdvantagesDisadvantages
Ethyl Acetate Reflux with hydrazine hydrate, optional catalyst (e.g., alumina). google.comresearchgate.netGood yield, cost-effective, common industrial method. google.comRequires prolonged heating (reflux). google.com
Acetic Acid Reflux with hydrazine hydrate, often with a catalyst. chemicalbook.comgoogle.comDirect route from a common reagent.Can require catalysts and complex post-processing. google.com
Acetic Anhydride Room temperature or reflux. ekb.egHigh reactivity, often high yield.Risk of diacylation, requiring controlled addition.
Acetyl Chloride Low temperature (0-25°C), often in a solvent like acetic acid. researchgate.netVery high reactivity, fast reaction.Vigorous reaction, requires strict temperature control to avoid by-products.

Alternative synthetic strategies utilize amides as the starting material, offering different pathways to the target hydrazide.

N'-acetylhydrazine can be formed by the reaction of hydrazine with acetamide (B32628). This process involves heating an aliphatic amide with hydrazine at temperatures between 35°C and 120°C for at least one hour, which can result in substantially quantitative yields of the corresponding acylhydrazide. google.com A specific patented method describes the synthesis of acetylhydrazine from butanone azine and acetamide, which are reacted at 90-120°C. google.com This method is noted for its high yield and simple operation, with by-products that can be recycled. google.com

The chloramination process represents a more indirect route to hydrazine derivatives. Generally, this involves reacting a primary or secondary amine with a chlorinating agent, like chloramine (B81541) (NH₂Cl), in a non-aqueous medium. ias.ac.ingoogle.com Chloramine itself is often generated in the gas phase by reacting chlorine and ammonia (B1221849). ias.ac.ingoogle.com The resulting chloramine can then react with an amine to form the corresponding substituted hydrazine. ias.ac.inacs.org While this process is established for producing various substituted hydrazines, its specific application for the direct synthesis of N'-acetylhydrazine from acetamide is less commonly documented in standard literature compared to direct acylation methods. The process is often used for N-alkylation rather than acylation. However, a related reaction known as the Schestakov reaction, which is similar to the Hofmann amide degradation, can convert monoacyl urea (B33335) compounds into hydrazides using sodium hypochlorite. rjptonline.org

Hydrogenation of Acetylhydrazones for Substituted Hydrazines

The hydrogenation of acetylhydrazones serves as a key method for the synthesis of substituted acetylhydrazines. This transformation is typically achieved through catalytic hydrogenation, where various metal catalysts are employed to reduce the carbon-nitrogen double bond of the hydrazone.

One significant application is the production of N'-methyl acethydrazide (B32501) (MAH) via the liquid phase hydrogenation of acetylhydrazone (AOH). scielo.brscispace.com This process involves the initial condensation of acethydrazide (AH) with formaldehyde (B43269) to produce AOH, which is subsequently hydrogenated. scielo.br The reaction is commonly carried out in a three-phase slurry reactor under hydrogen pressure. scielo.br Catalysts such as 5% Palladium on gamma-alumina (Pd/γ-Al2O3) have proven effective for this conversion. scielo.brscispace.com Platinum and nickel catalysts have also been recommended for this step. scielo.br Another example includes the hydrogenation of the acetylhydrazone of triphenylacetaldehyde (B1330704) over platinum oxide in acetic acid, which yields the corresponding acetylhydrazine in 97.8% yield. iitm.ac.in

Ionic hydrogenation presents an alternative route for the reduction of hydrazones to their corresponding hydrazines. unimi.it This method addresses challenges associated with other reduction techniques, such as the cleavage of the weak N-N bond that can occur under certain catalytic hydrogenation conditions. unimi.it

Table 1: Catalytic Hydrogenation of Acetylhydrazones

SubstrateCatalystProductYieldReference
Acetylhydrazone (AOH)5% Pd/γ-Al₂O₃N'-methyl acethydrazide (MAH)Not specified scielo.br, scispace.com
Triphenylacetaldehyde AcetylhydrazonePlatinum oxide(2,2,2-Triphenylethyl)hydrazine, 1-acetyl-97.8% iitm.ac.in

In Situ Generation Methodologies in Complexation Studies

The study of acetylhydrazine's behavior in complexation reactions is an active area of research. Methodologies have been developed based on the reaction kinetics between acetylhydrazine and metal ions. asianpubs.org For instance, the differential rates of reduction of copper(II) by hydrazine and its derivatives, including acetylhydrazine (AHZ), in the presence of neocuproine (B1678164) (NC) can be used for their simultaneous determination. asianpubs.org This method relies on monitoring the formation of the colored Cu(I)/NC complex. asianpubs.org The reaction rate for acetylhydrazine shows a maximum at a pH of 6. asianpubs.org

While direct examples of the in situ generation of acetylhydrazine for complexation studies are not prevalent in the reviewed literature, related methodologies for other hydrazides have been reported. For example, the in situ synthesis of N'-benzoylbenzohydrazide has been utilized in the construction of multifunctional lanthanide coordination polymers. tu.ac.th This suggests the potential for developing similar strategies where acetylhydrazine or its derivatives are generated in situ to form coordination complexes with various metal centers. Such approaches can be valuable in supramolecular chemistry and materials science. db-thueringen.deresearchgate.net

Advanced Synthetic Strategies for N'-Acetylhydrazine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for preparing derivatives of N'-acetylhydrazine, offering significant advantages over conventional heating methods. This technique generally leads to higher yields, considerable reductions in reaction time, and simpler operational procedures. rsc.orgsioc-journal.cn

Examples of this strategy include the synthesis of novel N-acylhydrazone and semicarbazone-7-hydroxy-coumarin derivatives, where reaction times were reduced from approximately 24 hours to just 1 hour. rsc.org Similarly, the synthesis of 3,6-disubstituted-1,2,4-triazine derivatives containing a benzimidazole (B57391) moiety was achieved through microwave-assisted condensation reactions with benefits such as short reaction times, easy purification, and high yields. sioc-journal.cn Other applications include the green synthesis of Schiff bases of 2-(1H-tetrazole-5-yl)acetohydrazide and the rapid, solvent-free synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides, with the latter being completed in 8-10 minutes. asianpubs.orgresearchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Acetylhydrazine Derivatives

Derivative TypeMicrowave Reaction TimeConventional Reaction TimeKey AdvantageReference
N-acylhydrazone-7-OH-coumarins~1 hour~24 hoursReduced reaction time, higher yields rsc.org
3,6-Disubstituted-1,2,4-triazinesNot specifiedLonger (not specified)Short reaction time, simple operation, high yields sioc-journal.cn
N'-benzylidene salicylic acid hydrazides8-10 minNot specifiedRapid, solvent-free researchgate.net
Schiff bases of 2-(1H-tetrazole-5-yl)acetohydrazideNot specifiedNot specifiedGreen synthesis protocol asianpubs.org

Catalysis is central to the synthesis of both N'-acetylhydrazine and its derivatives, enabling efficient and selective transformations. A variety of catalysts are employed depending on the specific reaction pathway.

For the direct synthesis of acethydrazide from acetic acid and hydrazine hydrate, a CuO/Cr₂O₃ composite catalyst has been utilized. google.com This method is designed to continuously remove the water generated during the reaction, which shifts the equilibrium to favor product formation, thereby shortening the reaction time and improving the yield. google.com

The synthesis of N'-acetylhydrazine derivatives often involves catalytic reductive alkylation or hydrogenation. For instance, N,N-dimethyl acetylhydrazine can be prepared by the reductive alkylation of an acid hydrazide with formaldehyde. google.com This reaction is effectively catalyzed by Group VIII metals, with palladium on a carbon support being the preferred catalyst. google.com The catalytic hydrogenation of acetylhydrazone to produce N'-methyl acethydrazide over a 5% Pd/γ-Al₂O₃ catalyst is another key example. scielo.br Furthermore, copper(I) iodide (CuI) has been used to catalyze the coupling of N-acyl-N′-substituted hydrazines with aryl iodides to regioselectively afford N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org

Table 3: Catalytic Methods in Acetylhydrazine and Derivative Synthesis

ProductReactantsCatalystReaction TypeReference
AcethydrazideAcetic acid, Hydrazine hydrateCuO/Cr₂O₃Direct synthesis google.com
N,N-dimethyl acetylhydrazineAcid hydrazide, FormaldehydePalladium on carbonReductive alkylation google.com
N'-methyl acethydrazideAcetylhydrazone, H₂5% Pd/γ-Al₂O₃Hydrogenation scielo.br
N-acyl-N′,N′-disubstituted hydrazinesN-acyl-N′-substituted hydrazine, Aryl iodideCuICoupling organic-chemistry.org

Reaction Kinetics and Process Optimization in Acetylhydrazine Synthesis

Understanding the reaction kinetics and optimizing process parameters are crucial for the efficient industrial-scale synthesis of acetylhydrazine derivatives. A detailed kinetic study has been conducted on the liquid phase hydrogenation of acetylhydrazone (AOH) to N'-methyl acethydrazide (MAH) over a 5% Pd/γ-Al₂O₃ catalyst. scielo.br

The study, performed in a batch slurry reactor, investigated the effects of hydrogen pressure, catalyst loading, and the initial concentration of AOH on the initial reaction rate within a temperature range of 303-333K. scielo.br The findings indicate that the hydrogenation rate is first-order concerning hydrogen concentration at lower pressures. scielo.br However, at higher pressures, the rate becomes independent of both hydrogen and initial AOH concentrations. scielo.br The kinetic data were successfully described using a single-site Langmuir-Hinshelwood type model. scielo.br From the initial rates, the apparent activation energy was calculated to be 40.6 kJ/mol. scielo.br

Process optimization also involves selecting appropriate solvents and catalysts and controlling reaction conditions to maximize yield and purity. In the preparation of triazole-benzodiazepine derivatives from a chloro acetyl hydrazone precursor, process improvements included the use of toluene (B28343) as a solvent and a catalytic amount of p-toluenesulphonic acid. google.com The reaction was optimized by refluxing for 10 to 12 hours and then cooling the mixture to 0 to 15°C to facilitate crystallization, resulting in a significant yield improvement to 75-80%. google.com

Table 4: Kinetic Parameters for the Hydrogenation of Acetylhydrazone (AOH) to N'-methyl acethydrazide (MAH)

ParameterValue/ObservationReference
Reaction Order (Low H₂ Pressure)First order with respect to hydrogen scielo.br
Reaction Order (High H₂ Pressure)Zero order with respect to hydrogen and AOH scielo.br
Kinetic ModelLangmuir-Hinshelwood (single site) scielo.br
Apparent Activation Energy40.6 kJ/mol scielo.br
Temperature Range Studied303-333 K scielo.br

Compound Names Mentioned

Reactivity and Mechanistic Investigations of N Acetylhydrazine

Fundamental Reaction Types Involving N'-Acetylhydrazine

The reactivity of N'-acetylhydrazine is dominated by two principal classes of transformations: condensation reactions with electrophilic carbonyl carbons and subsequent cyclization reactions to form stable heterocyclic rings. These reactions leverage the bifunctional nature of the molecule, which contains both a nucleophilic hydrazine (B178648) moiety and an acyl group that can influence or participate in further transformations.

One of the most fundamental and widely utilized reactions of N'-acetylhydrazine is its condensation with aldehydes and ketones. researchgate.netlibretexts.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. The reaction typically proceeds under mild, often acidic, conditions which serve to activate the carbonyl group toward nucleophilic attack. researchgate.net The initial addition step forms an unstable hemiaminal-like intermediate, which then readily dehydrates to yield a stable N-acetylhydrazone, also known as an acylhydrazone. libretexts.orguchile.cl

The formation of acetylhydrazones is a high-yield process that converts aldehydes and ketones into their corresponding hydrazone derivatives. nih.govmdpi.com This transformation is significant as it introduces the -C=N-NH-C(O)CH₃ functional group, a versatile synthon for further chemical manipulation. The reaction is robust and applicable to a wide range of carbonyl compounds, including aromatic, aliphatic, and heterocyclic aldehydes and ketones. The resulting acetylhydrazones are typically stable, crystalline solids, which facilitates their purification and characterization. nih.govresearchgate.net The general reaction is depicted below:

R¹(R²)C=O + H₂N-NH-C(O)CH₃ → R¹(R²)C=N-NH-C(O)CH₃ + H₂O

Detailed examples of this transformation are provided in the table below, showcasing the variety of carbonyl substrates that can be employed.

Carbonyl CompoundProduct (Acetylhydrazone)Typical ConditionsReference
BenzaldehydeN'-benzylideneacetohydrazideEthanol, reflux, catalytic acid nih.gov
AcetophenoneN'-(1-phenylethylidene)acetohydrazideEthanol, reflux mdpi.com
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)acetohydrazideEthanol, reflux, catalytic orthophosphoric acid nih.gov
5-Nitro-2-furaldehydeN'-((5-nitrofuran-2-yl)methylene)acetohydrazideAcidic catalysis in an alcoholic solvent researchgate.net

The carbon-nitrogen double bond (C=N) in acetylhydrazones is subject to stereoisomerism, resulting in the formation of E (entgegen) and Z (zusammen) isomers. studymind.co.uk Due to restricted rotation around this double bond, these isomers can be distinct and separable entities. mdpi.commdpi.com In solution, N-acylhydrazones often exist as a mixture of conformers and isomers, including E/Z isomers with respect to the C=N bond and rotational conformers (rotamers) around the N-N and N-C(O) single bonds. nih.gov

The relative stability of the E and Z isomers is governed by a combination of steric and electronic factors. nih.govmdpi.com The Z-isomer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the N-H proton and an acceptor group on the aldehyde- or ketone-derived portion of the molecule. researchgate.netmdpi.com Conversely, steric hindrance between bulky substituents can destabilize one isomer over the other. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding the energetic landscapes and relative stabilities of these isomers. nih.govresearchgate.netmdpi.com The interconversion between E and Z isomers can be induced photochemically or thermally, though the energy barrier for this process is often high. mdpi.commdpi.com

FactorInfluence on E/Z IsomerismExampleReference
Intramolecular Hydrogen BondingStabilizes the Z-isomer when a suitable H-bond acceptor is present.A hydroxyl or methoxy (B1213986) group at the ortho position of an aromatic ring can form an H-bond with the N-H proton. mdpi.com
Steric HindranceLarge substituents on the imine carbon and the acetyl group can favor the less sterically crowded E-isomer.Bulky alkyl or aryl groups can disfavor the Z-configuration. nih.gov
Solvent EffectsPolar solvents can influence the equilibrium by solvating the isomers differently.The isomer ratio may change in solvents of different polarity. nih.gov
Electronic EffectsElectron-withdrawing or -donating groups on the aryl rings can affect the double bond character and rotational barrier.Substituents on an aryl ring attached to the imine carbon. nih.govmdpi.com

Acetylhydrazones derived from N'-acetylhydrazine are crucial intermediates for the synthesis of a wide variety of heterocyclic compounds. mdpi.comresearchgate.net The inherent functionality of the acetylhydrazone moiety, -C=N-NH-C(O)CH₃, provides the necessary atoms and reactivity for intramolecular or intermolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.commdpi.comnih.gov When N'-acetylhydrazine is used, it reacts with the 1,3-dicarbonyl compound to form an intermediate hydrazone, which then undergoes intramolecular cyclization and dehydration to yield a 1-acetylpyrazole. This method is a cornerstone in heterocyclic chemistry for creating substituted pyrazole rings. researchgate.netnih.gov

The general mechanism involves the initial reaction of one carbonyl group with the hydrazine to form a hydrazone, followed by the nucleophilic attack of the remaining N-H group onto the second carbonyl, leading to ring closure.

1,3-Dicarbonyl PrecursorResulting 1-Acetylpyrazole DerivativeTypical Reaction ConditionsReference
Acetylacetone (2,4-Pentanedione)1-Acetyl-3,5-dimethylpyrazoleAcidic or basic catalysis, often in a protic solvent like ethanol. nih.gov
Dibenzoylmethane1-Acetyl-3,5-diphenylpyrazoleEthanol, reflux. nih.gov
Ethyl acetoacetate1-Acetyl-3-methyl-5-pyrazoloneReaction followed by tautomerization of the resulting pyrazole. nih.gov

1,3,4-Oxadiazoles are another important class of five-membered heterocycles that can be synthesized from N'-acetylhydrazine derivatives. mdpi.com The most common route involves the oxidative cyclization of N-acetylhydrazones. organic-chemistry.org In this reaction, an acetylhydrazone, formed from an aldehyde and N'-acetylhydrazine, is treated with an oxidizing agent. This process facilitates the intramolecular cyclization through the elimination of two hydrogen atoms, leading to the formation of the aromatic 1,3,4-oxadiazole (B1194373) ring. mdpi.com A variety of oxidizing agents can be employed for this transformation. mdpi.comorganic-chemistry.org

Alternatively, N'-acetylhydrazine can react with carboxylic acids or their derivatives under dehydrating conditions to form an intermediate 1,2-diacylhydrazine, which then cyclizes to the 1,3,4-oxadiazole. rsc.org

Starting MaterialReagent/ConditionProduct TypeReference
N'-benzylideneacetohydrazideIodine / K₂CO₃2-Methyl-5-phenyl-1,3,4-oxadiazole organic-chemistry.org
N'-acylhydrazonesHypervalent iodine reagents2,5-Disubstituted-1,3,4-oxadiazoles mdpi.com
N'-acylhydrazones(O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) TBTU2,5-Disubstituted-1,3,4-oxadiazoles luxembourg-bio.com
N'-acetylhydrazine and a carboxylic acidDehydrating agents (e.g., POCl₃, H₂SO₄)2,5-Disubstituted-1,3,4-oxadiazoles mdpi.comrsc.org

Cyclization Reactions Leading to Heterocyclic Systems

Synthesis of Thiadiazole Derivatives

Acetylhydrazine and its parent compounds, acyl hydrazines, are key precursors for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a class of heterocycles with significant applications in medicinal and agricultural chemistry. nih.gov

One modern and operationally simple method involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S). nih.govlincoln.ac.uk This approach is notable for its mild reaction conditions (room temperature), broad substrate scope, and tolerance of diverse functional groups. nih.gov The reaction proceeds efficiently in polar solvents like DMF, and even in the presence of water, which is advantageous for the synthesis of polar drug molecules. nih.gov

A more traditional route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides derived from acyl hydrazines. For instance, an acyl hydrazine can be reacted with ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide (B42300) intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid. chemmethod.com

Another well-established method is the reaction of acyl hydrazines with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide. This reaction forms a dithiocarbazate salt, which can then be cyclized to form a 1,3,4-thiadiazole-2-thione derivative. growingscience.comrsc.org Subsequent reactions with electrophiles, such as hydrazonoyl halides, can further functionalize the thiadiazole ring. mdpi.com

The table below summarizes various synthetic approaches to 1,3,4-thiadiazoles utilizing acyl hydrazine precursors.

Starting MaterialsReagentsProduct TypeReference
Acyl hydrazine, NitroalkaneS₈, Na₂S·9H₂O, DMF2,5-Disubstituted-1,3,4-thiadiazole nih.gov
Acyl hydrazine1. NH₄SCN; 2. conc. H₂SO₄2-Amino-5-substituted-1,3,4-thiadiazole chemmethod.com
Acyl hydrazineCS₂, KOH5-Substituted-1,3,4-thiadiazole-2-thione growingscience.com
HydrazinecarbodithioateHydrazonoyl halide, Et₃NDihydro-1,3,4-thiadiazole derivative mdpi.com
Formation of Phthalazinone Derivatives

Acetylhydrazine moieties are integral to the synthesis and functionalization of phthalazinone derivatives, which are recognized for their diverse pharmacological activities. longdom.org While hydrazine hydrate (B1144303) is commonly used to construct the core phthalazinone ring by reacting with precursors like 2-acylbenzoic acids or phthalic anhydrides, acetylhydrazine derivatives serve as versatile intermediates for further elaboration. longdom.orgekb.eg

A common strategy involves the N-alkylation of a pre-formed 4-substituted-1(2H)-phthalazinone with a reagent like ethyl bromoacetate. The resulting ester is then treated with hydrazine hydrate to yield a phthalazinone acetic acid hydrazide, which incorporates the core structure of acetylhydrazine. ekb.eg This hydrazide derivative becomes a key building block for synthesizing more complex heterocyclic systems, such as oxadiazoles, by reacting with various aromatic acids in the presence of a dehydrating agent like POCl₃. ekb.eg

These acetohydrazide-functionalized phthalazinones can react with a variety of carbon electrophiles, including acid chlorides, acetylacetone, and aromatic aldehydes, to generate a range of interesting heterocyclic compounds. nih.gov

PrecursorReagentsIntermediate/ProductReference
4-Substituted-1(2H)-phthalazinone1. BrCH₂COOEt; 2. N₂H₄·H₂OPhthalazinone acetic acid hydrazide ekb.eg
Phthalazinone acetic acid hydrazideAr-COOH, POCl₃Phthalazinone-substituted oxadiazole ekb.eg
2-Acylbenzoic acidR-NHNH₂ (e.g., Phenylhydrazine)2,4-Disubstituted-phthalazin-1-one longdom.org
Phthalic anhydride (B1165640)N₂H₄·H₂O, AcOH1(2H)-Phthalazinone longdom.org
Ring-Fused Heterocycles (e.g., Indole (B1671886), Pyrazolidine Systems)

N'-Acetylhydrazine and related structures are valuable in the synthesis of various ring-fused heterocycles.

Indole Synthesis: A key modern approach to synthesizing substituted indoles involves transition-metal-catalyzed C-H annulation, where an N-acyl hydrazine can act as a directing group. researchgate.net This method bypasses the need for pre-functionalized anilines or alkynes, which is a limitation of classical methods like the Fischer indole synthesis. pkusz.edu.cnwikipedia.org In this strategy, a directing group, such as a triazene (B1217601) derived from an aniline, directs a rhodium catalyst to activate a C-H bond on the aromatic ring, which then undergoes annulation with an alkyne to construct the indole ring system. pkusz.edu.cn The directing group can be subsequently cleaved.

The classical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate which, after tautomerization to an ene-hydrazine, undergoes a fayoum.edu.egfayoum.edu.eg-sigmatropic rearrangement to form a new C-C bond, ultimately leading to the indole structure after cyclization and elimination of ammonia (B1221849). wikipedia.orgmdpi.com

Pyrazolidine and Pyrazole Synthesis: N'-acetylated pyrazolines, which are partially saturated precursors to pyrazoles, can be synthesized through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine hydrate in glacial acetic acid. japsonline.com In this reaction, hydrazine hydrate and acetic acid first form acetylhydrazine in situ. This then reacts with the chalcone (B49325) to form a hydrazone intermediate, which subsequently cyclizes to yield the N-acetylated pyrazoline. japsonline.com Pyrazolidinedione derivatives can also be prepared by the interaction of α-arylhydrazono derivatives of β-ketoesters with acetylhydrazine.

The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov

Target HeterocycleMethodKey ReactantsCatalyst/ConditionsReference
IndoleC-H AnnulationArene with N-directing group, AlkyneTransition Metal (e.g., Rh) researchgate.netpkusz.edu.cn
IndoleFischer SynthesisPhenylhydrazine, Aldehyde/KetoneAcid (Brønsted or Lewis) wikipedia.orgthermofisher.com
N-Acetyl PyrazolineCyclocondensationChalcone (α,β-unsaturated ketone), N₂H₄·H₂OGlacial Acetic Acid japsonline.com

Oxidation and Reduction Pathways of Acetylhydrazine

The metabolism and chemical transformations of acetylhydrazine often involve oxidation and reduction processes.

Reduction Pathways: The reduction of acetylhydrazine derivatives, specifically N'-acyl hydrazones, is a common synthetic transformation. The C=N bond of the hydrazone can be selectively reduced using reagents like sodium borohydride, sodium cyanoborohydride, or magnesium in methanol (B129727) to yield the corresponding fully saturated acetylhydrazine derivative. researchgate.net The reduction of azo compounds is a fundamental method for the synthesis of the hydrazine linkage itself. organic-chemistry.org For instance, catalytic transfer hydrogenation using an Fe/CaCl₂ system can cleave azo compounds to form hydrazines. organic-chemistry.org Molybdenum-glutathione complexes have been shown to catalyze the reduction of hydrazine to ammonia in the presence of borohydride, a reaction that is enhanced by ATP. nih.gov

Nucleophilic Substitution Reactions

The nucleophilic character of the terminal -NH₂ group makes acetylhydrazine an effective reagent in substitution reactions. Kinetic studies have shown that hydrazides react readily with electrophiles such as benzhydrylium ions. researchgate.net There is a significant preference for the nucleophilic attack to occur at the terminal, unsubstituted NH₂ group rather than the acylated NH group under neutral or basic conditions. researchgate.net This regioselectivity can be reversed only if the more acidic acylated NH group is first deprotonated. researchgate.net

Acetylhydrazine and other hydrazines participate in nucleophilic acyl substitution reactions. For example, the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297) in methanol proceeds through a concerted mechanism involving acyl-oxygen cleavage to produce acetyl hydrazide and 2,4-dinitrophenol. researchgate.neteijas.comccsenet.org

Recently, novel methods have been developed for N-N bond formation via Sₙ2 reaction at an amide nitrogen center. These methods utilize O-tosyl hydroxamates as electrophiles, which react with amine nucleophiles to form hydrazide derivatives under mild conditions. nih.gov

Detailed Mechanistic Studies of Acetylhydrazine Reactions

Elucidation of Heterocyclization Mechanisms

Understanding the mechanisms of heterocyclization is crucial for optimizing reaction conditions and predicting outcomes.

Thiadiazole Formation: The mechanism for the synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes with sulfur has been investigated through control experiments. nih.gov It was shown that the acyl hydrazine does not react with sulfur and sodium sulfide on its own. Instead, the reaction is proposed to initiate with the formation of a thioacylating species from the nitroalkane and sulfur. The acyl hydrazine then attacks this intermediate, followed by cyclization and dehydration to yield the final 1,3,4-thiadiazole ring. nih.gov A plausible mechanism for the classical synthesis from thiosemicarbazide involves protonation of the thiocarbonyl group by strong acid, followed by intramolecular nucleophilic attack by the terminal nitrogen of the hydrazide moiety, and subsequent dehydration. chemmethod.com

Pyrazole/Pyrazoline Formation: The formation of pyrazolines from chalcones and hydrazine is a well-established cyclocondensation reaction. japsonline.comorientjchem.org The mechanism involves the initial nucleophilic attack of the hydrazine nitrogen onto the β-carbon of the α,β-unsaturated ketone (a Michael addition), or attack at the carbonyl carbon to form a hydrazone intermediate. japsonline.com In the presence of acetic acid, acetylhydrazine is formed in situ and acts as the nucleophile. japsonline.com The resulting intermediate then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the five-membered pyrazoline ring. researchgate.net

Phthalazinone Formation: The synthesis of phthalazinones from phthalaldehydic acid and a substituted hydrazine in the presence of an acid catalyst like oxalic acid has been proposed to occur via a one-pot mechanism. The reaction likely begins with the formation of a hydrazone between the aldehyde group of phthalaldehydic acid and the hydrazine. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the carboxylic acid group, leading to the formation of the phthalazinone ring after dehydration. researchgate.net

Role of Intermediates in Reaction Pathways

The reaction pathways of N'-acetylhydrazine, particularly in biological systems, are characterized by the formation of highly reactive intermediates. These transient species are central to understanding its mechanism of action and metabolic fate. Metabolic activation, often initiated by cytochrome P450 enzymes, can lead to the formation of an acetyl carbocation (CH₃CO⁺) . nih.gov This electrophilic intermediate is capable of covalently binding to cellular macromolecules like proteins. nih.gov

Alternatively, one-electron oxidation of N'-acetylhydrazine results in the generation of an acetyl radical (CH₃CO•) . nih.gov This free radical species can also readily interact with macromolecules or initiate lipid peroxidation. nih.gov The formation of these intermediates—both carbocations and free radicals—is a critical step in the bioactivation of the compound. nih.gov In the context of the metabolism of drugs like isoniazid, acetylhydrazine is a known metabolite, and its subsequent conversion to these reactive species is a key factor. nih.gov The specific pathway, whether via the free radical route or through cytochrome P450 systems, can be tissue-dependent. nih.gov Mechanistic studies have also pointed to the generation of acyl diazene (B1210634) intermediates in certain copper-catalyzed reactions involving acylhydrazines. rsc.org

Conformational Equilibrium Analysis (e.g., Z-sc/E-ac Conformers)

The conformational landscape of N'-acetylhydrazine and its derivatives is defined by rotation around the amide C-N bond, leading to different spatial arrangements of the molecule. For acylhydrazines, this rotation gives rise to conformational isomers, often referred to as rotamers. researchgate.net

Studies on related compounds, such as 1-acetyl-2-methylhydrazine, have utilized Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and quantum chemical calculations to analyze this equilibrium. researchgate.net These investigations reveal the existence of multiple conformers, typically designated as Z and E forms, based on the arrangement around the C-N amide bond. researchgate.net For N'-acetylhydrazine, where the terminal nitrogen is unsubstituted, the Z-conformer is generally found to be the most stable. researchgate.net This stability is often attributed to the formation of an intramolecular hydrogen bond between the carbonyl oxygen and a hydrogen atom on the terminal nitrogen. researchgate.netnih.gov The energy barrier for the interconversion between these conformers can be significant, as demonstrated in studies of N-substituted derivatives where activation barriers have been measured experimentally. researchgate.net The presence of these conformers is a key feature of the molecular structure, influencing its reactivity and interactions.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of hydrazine derivatives. researchgate.netmdpi.com Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies for various reaction pathways. mdpi.comnih.govnih.govepstem.net

These theoretical approaches have been successfully applied to understand the oxidation and decomposition of hydrazines. researchgate.netnih.gov For instance, computational studies on the ozonation of hydrazine derivatives have detailed the mechanism of N-Nitrosodimethylamine (NDMA) formation, indicating that the reactions often proceed via an initial hydrogen abstraction from the hydrazine's -NH₂ group, followed by the oxidation of the resulting N-radical species. nih.gov Such calculations provide critical data on the thermochemistry and kinetics of these reactions, complementing experimental findings. researchgate.netmdpi.comnih.gov By modeling complex reaction systems, computational methods offer insights into the stability of intermediates and the feasibility of different mechanistic pathways, which are often difficult to determine through experimental means alone. rsc.orgnih.gov

Interaction with Active Methylene (B1212753) Compounds

N'-acetylhydrazine and related hydrazide derivatives are valuable reagents in organic synthesis, particularly in reactions with active methylene compounds. bohrium.compurkh.com These reactions serve as a cornerstone for the construction of a wide array of nitrogen-containing heterocyclic systems, many of which are of pharmaceutical interest. bohrium.compurkh.comjournaljmsrr.com

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are readily deprotonated to form nucleophilic carbanions. These can then react with various electrophiles. In the context of hydrazides, they are key building blocks for synthesizing heterocycles like pyridazines. bohrium.com For example, the reaction of hydrazines with α,β-enones (which can be synthesized from active methylene compounds) is a common and effective method for preparing pyrazoline rings. researchgate.net The versatility of these reactions allows for the creation of diverse molecular scaffolds, including triazoles, triazines, and other fused heterocyclic systems, by carefully choosing the hydrazide derivative and the active methylene partner. bohrium.com

Coordination Chemistry of N Acetylhydrazine

N'-Acetylhydrazine as a Ligand in Transition Metal Chemistry

The coordination behavior of N'-acetylhydrazine is rich and varied, primarily due to the tautomeric equilibrium between its amido and iminol forms. In the solid state, it predominantly exists in the amido form, while the iminol form can be more prevalent in solution and upon coordination to a metal ion, often involving deprotonation. This tautomerism, combined with the presence of multiple potential donor sites, leads to diverse binding modes.

N'-Acetylhydrazine and its Schiff base derivatives can act as bidentate or tridentate ligands. nih.gov In its simplest form, hydrazine (B178648) itself often acts as a monodentate ligand due to the instability of the resulting three-membered ring if it were to chelate. quora.comaskfilo.com However, acylhydrazones derived from N'-acetylhydrazine readily form stable five- or six-membered chelate rings.

Bidentate Coordination: The most common bidentate chelation occurs through the carbonyl oxygen and the azomethine nitrogen atom. researchgate.netnih.govnih.gov This mode of coordination results in the formation of a stable five-membered ring. In some instances, coordination can occur via the enolic oxygen and the azomethine nitrogen. nih.gov

Tridentate Coordination: Tridentate coordination is achieved when an additional donor atom is available within the ligand structure, typically from the aldehyde or ketone precursor used to form the hydrazone. nih.govias.ac.in For example, Schiff bases derived from salicylaldehyde or 2-hydroxy-1-naphthaldehyde can coordinate through the phenolic oxygen, the azomethine nitrogen, and the carbonyl/enolic oxygen, acting as ONO donor ligands. cyberleninka.rumtct.ac.in Similarly, ligands derived from 2-acetylpyridine can act as NNO tridentate ligands. ias.ac.insemanticscholar.org

The coordination can occur with the ligand in its neutral keto form or as a deprotonated enol form. The specific form often depends on the reaction pH, the metal ion, and the solvent used. ias.ac.in

The specific design of the N'-acetylhydrazine-based ligand plays a crucial role in determining its coordination mode. By altering the aldehydic or ketonic precursor, the denticity and the nature of the donor atoms can be systematically varied.

The introduction of a heterocyclic ring containing a potential donor atom, such as in 2-acetylpyridine, can increase the denticity of the resulting hydrazone from bidentate to tridentate. ias.ac.inmtct.ac.in The nature of substituents on the aromatic rings can also influence the electronic properties of the donor atoms and, consequently, the stability and structure of the resulting metal complexes. The presence of pseudo-halide anions like azide (N₃⁻) or thiocyanate (B1210189) (SCN⁻) in the reaction mixture can also affect the coordination mode of the hydrazone ligand. For instance, the basic character of the azide anion can promote the deprotonation of the ligand, leading to a different coordination behavior compared to when thiocyanate is present. inorgchemres.org

Synthesis and Characterization of Metal Complexes

Complexes of N'-acetylhydrazine derivatives with a wide range of transition metals have been synthesized and characterized. The synthesis typically involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent, often with heating under reflux. cyberleninka.rumtct.ac.in

N'-acetylhydrazine-based ligands readily form stable complexes with first-row transition metals. nih.govmdpi.com The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), although 1:1 ratios are also observed. nih.govcyberleninka.ru The geometry of these complexes varies depending on the metal ion and the coordination number. Octahedral geometries are frequently proposed for Mn(II), Co(II), and Ni(II) complexes, often with the inclusion of water or other solvent molecules in the coordination sphere. researchgate.netnih.gov Copper(II) complexes often exhibit distorted octahedral or square planar geometries. nih.govmdpi.com

Table 1: Examples of First-Row Transition Metal Complexes with N'-Acetylhydrazine Derivatives

Metal Ion Ligand Derivative Proposed Geometry Reference(s)
Mn(II) 2-hydroxy-1-naphthaldehyde acetylhydrazone Octahedral cyberleninka.ru
Fe(III) 4-acetylpyridine nicotinoylhydrazone Octahedral researchgate.net
Co(II) p-tolualdehyde acetyl hydrazone Octahedral researchgate.net
Ni(II) N'-(ferrocenylmethylidene)acetylhydrazine Square-planar ias.ac.in
Cu(II) N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide Square-planar mdpi.com
Zn(II) 2-hydroxy-1-naphthaldehyde acetylhydrazone Octahedral cyberleninka.ru

Beyond the first-row transition metals, N'-acetylhydrazine and its derivatives also coordinate with heavier metal ions.

Palladium(II) Complexes: Palladium(II) forms complexes with hydrazone ligands, often exhibiting square-planar geometry. rsc.orgnih.govmdpi.com These complexes are of interest for their potential catalytic applications. The ligand can coordinate in a neutral or deprotonated form, acting as a bidentate or tridentate chelator. nih.gov

Mercury(II) Complexes: Mercury(II) complexes with Schiff base ligands derived from hydrazides have been synthesized. inorgchemres.org These complexes often exhibit a distorted tetrahedral geometry where the ligand acts as a bidentate chelating agent through two nitrogen atoms. inorgchemres.org The interaction of mercury with N-acetylated amino acids has also been studied, highlighting the affinity of mercury for nitrogen and oxygen donor atoms. researchgate.netnih.govnih.gov

Uranyl(UO₂(²+)) Complexes: While specific data for N'-acetylhydrazine is limited in the provided context, related acylhydrazone ligands are known to form stable complexes with the uranyl ion.

A combination of spectroscopic techniques is employed to elucidate the structure and bonding in metal complexes of N'-acetylhydrazine derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. nih.gov Key vibrational bands that are monitored include:

ν(N-H): The stretching vibration of the N-H group, which may shift or disappear upon deprotonation and coordination. nih.gov

ν(C=O) (Amide I): The carbonyl stretch, which typically shifts to a lower wavenumber upon coordination of the carbonyl oxygen to the metal ion. nih.govresearchgate.net

ν(C=N): The azomethine stretch, which also tends to shift to a lower frequency upon coordination of the nitrogen atom. nih.govnih.gov

New Bands: The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. nih.govnih.govnih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination environment around the metal ion. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its geometry. nih.gov For instance, the electronic spectra of Ni(II) complexes can be used to distinguish between octahedral and square-planar geometries. nih.govias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of protons near the coordination sites, such as the N-H proton and the azomethine C-H proton, are often shifted upon complexation. cyberleninka.runih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, particularly Cu(II), ESR spectroscopy provides information about the electronic environment of the metal ion and can help in determining the geometry of the complex. mdpi.com

Table 2: Key Spectroscopic Data for N'-Acetylhydrazine Metal Complexes

Spectroscopic Technique Key Feature Information Obtained Reference(s)
IR Spectroscopy Shift in ν(C=O) and ν(C=N) bands Confirmation of coordination through carbonyl oxygen and azomethine nitrogen nih.govnih.govnih.gov
Appearance of ν(M-O) and ν(M-N) bands Direct evidence of metal-ligand bond formation nih.govnih.gov
UV-Vis Spectroscopy d-d transition bands Geometry of the metal coordination sphere nih.govias.ac.in
NMR Spectroscopy Shift in N-H and C-H proton signals Elucidation of ligand conformation and binding in diamagnetic complexes cyberleninka.runih.gov
ESR Spectroscopy g-tensor values Electronic environment and geometry of paramagnetic metal ions like Cu(II) mdpi.com

Spectroscopic Characterization of Complexes

Infrared (IR) Spectroscopy for Coordination Site Identification

Infrared (IR) spectroscopy is a fundamental technique employed to identify the coordination sites of N'-acetylhydrazine in its metal complexes. By comparing the IR spectra of the free ligand with those of its metal complexes, researchers can deduce the atoms involved in the coordination bond. The key vibrational bands of N'-acetylhydrazine that are sensitive to coordination are the N-H, C=O (Amide I), and C-N stretching frequencies, as well as the N-H bending vibrations.

The N'-acetylhydrazine ligand possesses two potential donor sites: the carbonyl oxygen and the terminal amino nitrogen. Coordination to a metal ion through these sites alters the electron density distribution within the ligand, leading to characteristic shifts in the corresponding vibrational frequencies.

Typically, the IR spectrum of free N'-acetylhydrazine exhibits strong absorption bands corresponding to the stretching vibrations of the N-H and C=O groups. The N-H stretching vibrations of the -NH and -NH2 groups usually appear in the range of 3200-3400 cm⁻¹. The C=O stretching vibration, also known as the Amide I band, is typically observed around 1640-1680 cm⁻¹.

Upon complexation, if coordination occurs through the carbonyl oxygen, a significant shift of the C=O stretching band to a lower frequency (red shift) is observed. youtube.com This shift is attributed to the donation of electron density from the carbonyl oxygen to the metal ion, which weakens the C=O double bond. Concurrently, the C-N stretching vibration may shift to a higher frequency (blue shift) due to an increase in its double bond character.

Conversely, if coordination involves the amino nitrogen, the N-H stretching vibrations are expected to shift, usually to lower wavenumbers, due to the donation of the lone pair of electrons from the nitrogen to the metal ion. The N-H bending vibrations may also be affected. In many documented cases, N'-acetylhydrazine acts as a bidentate ligand, coordinating to the metal center through both the carbonyl oxygen and the amino nitrogen, forming a stable five-membered chelate ring.

The table below summarizes the typical shifts in the key IR spectral bands of N'-acetylhydrazine upon coordination with various metal ions, as reported in the literature. These shifts provide strong evidence for the mode of coordination.

Table 1: Characteristic IR Frequencies (cm⁻¹) of N'-Acetylhydrazine and Its Metal Complexes

Vibrational Mode Free Ligand Metal Complexes Inference
ν(N-H) ~3200-3400 Shift to lower or higher frequency Involvement of the amino group in coordination. hilarispublisher.com
ν(C=O) (Amide I) ~1640-1680 Shift to lower frequency Coordination through the carbonyl oxygen. hilarispublisher.comresearchgate.net
ν(C-N) ~1300-1400 Shift to higher frequency Increased double bond character upon coordination. youtube.com
New bands in the far-IR region - ~400-600 Formation of M-O and M-N bonds. researchgate.net

For instance, in a study of Fe(II) and Cu(II) complexes with an acethydrazide (B32501) derivative, a shift in the C=O stretching band from 1655 cm⁻¹ in the free ligand to 1622 cm⁻¹ in the complexes indicated coordination through the carbonyl oxygen. hilarispublisher.com Similarly, shifts in the N-H stretching frequencies suggested the involvement of the amide nitrogen in coordination. hilarispublisher.com The appearance of new, non-ligand bands in the far-infrared region of the spectra of the complexes, typically between 400 and 600 cm⁻¹, can be assigned to the M-O and M-N stretching vibrations, further confirming the coordination of N'-acetylhydrazine to the metal ion. researchgate.net

Structural Elucidation of Acetylhydrazine Metal Complexes

Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

The crystal structures of coordination compounds containing N'-acetylhydrazine and related acylhydrazine ligands are significantly influenced by a network of hydrogen bonds and other supramolecular interactions. These non-covalent forces dictate the packing of molecules in the crystal lattice, leading to the formation of complex and often robust multidimensional architectures.

Acylhydrazine units possess multiple hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), enabling the formation of intricate hydrogen-bonding networks. nih.gov In the solid state, these molecules can engage in various interactions, including hydrazine-hydrazine and hydrazine-carbonyl hydrogen bonds. nih.gov These interactions can cross-link adjacent molecular stacks, resulting in a reticular framework where all potential hydrogen bond donors and acceptors are saturated. nih.gov The amide-amide hydrogen bonds often drive the primary self-assembly, while hydrazine-hydrazine and hydrazine-carbonyl interactions facilitate a secondary self-assembly process, creating a comprehensive H-bonding network. nih.gov

In the context of metal complexes, the supramolecular structure is frequently controlled by a variety of hydrogen bonding interactions. These can include N-H···O, C-H···O, C-H···N, and O-H···Cl contacts, which stabilize the crystal packing. mdpi.com For instance, in certain Ni(II) complexes, the hydrazone moiety can act as a hydrogen-bond donor to solvent molecules or counter-ions present in the crystal lattice. mdpi.com The interplay of these interactions can be analyzed using techniques like Hirshfeld surface analysis, which helps to quantify the most significant intermolecular contacts contributing to crystal stability. mdpi.com

The strength and nature of these hydrogen bonds can vary. In some iron-hydrazine adducts, weak intramolecular hydrogen bonds have been observed between the coordinated hydrazine and an adjacent halide ligand. scispace.comnih.gov In more complex systems, unconventional dihydrogen bonding and π-stacking interactions can also play a crucial role in the solid-state assembly. mdpi.com

Table 1: Examples of Hydrogen Bonding Interactions in Hydrazine Derivative Complexes

Interacting Groups Type of Interaction Significance in Crystal Lattice
Hydrazine-Hydrazine Intermolecular H-bond Cross-links molecular stacks
Hydrazine-Carbonyl Intermolecular H-bond Contributes to secondary self-assembly
Amide-Amide Intermolecular H-bond Drives primary self-assembly
N-H···O/Cl Intermolecular H-bond Stabilizes supramolecular structure

Conformation of Ligand within Coordination Spheres

Upon coordination to a metal center, the N'-acetylhydrazine ligand and its derivatives can adopt various conformations and coordination modes. The flexibility of the hydrazone backbone allows it to act as a monodentate, bidentate, or even tridentate ligand. sciensage.inforesearchgate.net

A significant conformational aspect is the keto-enol tautomerism. While the free ligand often exists in the keto form, it frequently coordinates to metal ions in its deprotonated enol form. nih.gov Chelation in this enolic form typically occurs in a bidentate fashion through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. nih.gov

The specific coordination mode depends on the ligand's structure and the metal ion. Acetylhydrazones derived from aromatic aldehydes can act as neutral bidentate ligands, coordinating through the carbonyl oxygen and the azomethine nitrogen. researchgate.net However, the introduction of another donor atom, such as the oxygen in a furan ring, can lead to tridentate coordination. researchgate.net In some nickel(II) complexes, hydrazone-based ligands have been shown to act as neutral tridentate chelators via three nitrogen atoms from the hydrazone, pyridine, and s-triazine moieties. mdpi.com The geometry of the resulting coordination sphere is influenced by the "bite angles" of the chelating ligand. mdpi.com

The shift in vibrational frequencies, particularly the C=N stretching mode, in infrared spectra upon complexation confirms the involvement of the azomethine nitrogen in bonding to the metal ion. nih.gov Similarly, changes in NMR spectra, such as the downfield shift of the proton signal for the –CH=N group, provide evidence for the coordination of the azomethine group. sciensage.info

Theoretical and Computational Studies of Coordination Compounds

Computational chemistry provides powerful tools for understanding the properties and reactivity of N'-acetylhydrazine coordination compounds. Methods like Density Functional Theory (DFT) offer deep insights into electronic structure, geometry, and the mechanisms of complex formation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT has become an essential tool for elucidating the electronic structure and optimizing the geometry of metal complexes containing acetylhydrazine-based ligands. These calculations can accurately predict molecular geometries, which can then be compared with experimental data from X-ray diffraction to validate the computational model. researchgate.net

One of the key applications of DFT in this area is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical parameters that relate to the chemical reactivity, kinetic stability, and polarizability of the complex. nih.govresearchgate.net For example, a smaller HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net

DFT calculations are also instrumental in interpreting spectroscopic data. Harmonic vibrational frequencies calculated at the DFT level can assist in the assignment of experimental bands in IR and Raman spectra. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as d-d transitions in transition metal complexes, which helps in the assignment of bands observed in UV-Vis electronic spectra. researchgate.netmdpi.com

Table 2: Selected DFT-Calculated Parameters for Hydrazone Ligands and Complexes

Compound Type Calculated Parameter Information Gained Reference
Zn(II) Hydrazone Complex Gas-phase geometry Optimized molecular structure researchgate.net
Ni(II) Hydrazone Complex HOMO-LUMO energy gap Chemical reactivity, stability nih.gov
Cu(II) Acylhydrazone Complex d-d transitions Assignment of UV-Vis spectra mdpi.com

Quantum Chemical Methods for Mechanistic Insights in Complex Formation

Beyond static properties, quantum chemical methods are employed to explore the dynamics and mechanisms of reactions involving hydrazine-based complexes. These methods can map out potential energy surfaces, identify transition states, and calculate activation barriers for elementary reaction steps.

For instance, quantum-chemical simulations can determine the relative stability of different tautomeric forms (e.g., keto vs. enol) of the ligand, which is crucial for understanding its coordination behavior. researchgate.net In the study of hydrazine reactivity, first-principles calculations have been used to investigate the mechanisms of N-N and N-H bond cleavage on metal surfaces. researchgate.net By analyzing the reaction and barrier energies for each step, researchers can identify the most likely dissociation pathways. Such studies have shown that on copper surfaces, hydrazine preferentially cleaves the N-N bond to form NH2 radicals. researchgate.net

Computational methods also provide insight into the thermodynamics of key reaction intermediates. For example, calculations can predict how the coordination of other species, such as Lewis acids, to a metal-dinitrogen complex can affect the bond dissociation free energies of N-H bonds in intermediates, offering mechanistic clues for processes like nitrogen fixation. nih.gov Theoretical studies of hydrogen bonding, a key interaction in the formation and stabilization of these complexes, can quantify bond strengths and predict changes in vibrational frequencies upon complexation. researchgate.net

Computational and Theoretical Studies on N Acetylhydrazine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of N'-Acetylhydrazine. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d) or 6-31+G(d,p) are commonly used to optimize the molecular geometry and predict stable conformers. researchgate.netnih.gov

These calculations can accurately predict bond lengths, bond angles, and dihedral angles. For N'-Acetylhydrazine and related N-acylhydrazones, a key conformational feature is the dihedral angle around the amide bond (O=C–N–X), which can exist in antiperiplanar or synperiplanar conformations. nih.gov Theoretical conformational analysis helps identify the lowest energy conformers, providing insights into how the molecule exists in different environments. nih.gov The calculated geometric parameters can be validated by comparing them with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Representative Parameters in Quantum Chemical Calculations for Molecular Structure Analysis

ParameterDescriptionCommon Methods/Basis Sets
Method The theoretical approach used to approximate the Schrödinger equation.Hartree-Fock (HF), Density Functional Theory (DFT) (e.g., B3LYP, CAM-B3LYP) researchgate.netnih.gov
Basis Set A set of mathematical functions used to build molecular orbitals.Pople-style (e.g., 6-31G(d), 6-311++G(d,p)) researchgate.netrsc.org
Geometry Optimization A computational process to find the minimum energy structure.Berny algorithm, Gradient descent
Conformational Search A procedure to identify various stable conformers of a molecule.Potential energy surface (PES) scan, Molecular dynamics

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.com

For N'-Acetylhydrazine, FMO analysis helps to understand its reactivity. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO's energy relates to its electron affinity. ekb.eg The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational methods like DFT are used to calculate the energies of these orbitals and map their spatial distribution, revealing the most likely sites for nucleophilic or electrophilic attack. researchgate.netekb.eg This analysis confirms that charge transfer occurs within the molecule, influencing its reactivity. researchgate.netrsc.org

Table 2: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis

ParameterSignificance in Reactivity
HOMO Energy Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests stronger donation. youtube.com
LUMO Energy Indicates the ability to accept electrons (electrophilicity). Lower energy suggests stronger acceptance. youtube.com
HOMO-LUMO Gap (ΔE) A measure of chemical stability and reactivity. A larger gap implies higher stability. researchgate.net
Molecular Electrostatic Potential (MEP) Maps charge distribution to predict sites for electrophilic and nucleophilic attack. ekb.eg

Simulation of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are widely used to simulate spectroscopic properties, providing a powerful complement to experimental characterization. Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in the interpretation of experimental data and structural confirmation of compounds like N'-Acetylhydrazine. researchgate.netnih.gov

NMR Spectra Simulation: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predicted spectra can be compared with experimental results to confirm the molecular structure. nih.govmdpi.com For instance, in N'-acetylated hydrazides, the chemical shifts of the NH protons and the amidic carbonyl carbons are characteristic features that can be accurately predicted. nih.gov

IR Spectra Simulation: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Quantum chemical calculations can compute these frequencies and their corresponding intensities. researchgate.net This is typically done within the harmonic approximation, although more advanced methods can account for anharmonicity. nih.govchemrxiv.org The calculated vibrational frequencies often show good agreement with experimental FT-IR spectra, helping to assign specific absorption bands to particular functional groups, such as the C=O and N-H stretching vibrations in N'-Acetylhydrazine. researchgate.netnih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for N'-Acetylacetohydrazide

Spectroscopic DataExperimental Value (DMSO-d₆) nih.govComputational Prediction (Typical)
¹H NMR (NH protons) δ 10.29 ppm (brs, 2H)Values are calculated and scaled for comparison.
¹³C NMR (C=O carbon) δ 173.76 ppmValues are calculated and scaled for comparison.
FT-IR (N-H stretch) 3224 cm⁻¹Frequencies are often scaled to correct for systematic errors.
FT-IR (C=O stretch) 1600 cm⁻¹Frequencies are often scaled to correct for systematic errors.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving N'-Acetylhydrazine, such as its formation, decomposition, or further reactions, theoretical methods can calculate the activation energy (Ea). nih.govwikipedia.org The activation energy is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. youtube.com A lower activation energy implies a faster reaction rate. youtube.comkhanacademy.org

Transition state theory is used to locate the saddle point on the PES that connects reactants to products. researchgate.net Computational algorithms can search for these transition state structures, which are characterized by having exactly one imaginary vibrational frequency. Analyzing the geometry of the transition state provides insight into the bond-making and bond-breaking processes occurring during the reaction. researchgate.net This level of detail is crucial for understanding the precise molecular mechanism of a reaction. nih.gov

Table 4: Energetic Profile of a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants 0.0The starting materials of the reaction.
Transition State (TS) +23.0The highest energy point along the reaction coordinate; determines the activation energy. wikipedia.org
Intermediate -5.0A meta-stable species formed during the reaction.
Products -15.0The final materials of the reaction.

Solvent Effects in Theoretical Predictions

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for these solvent effects in several ways, primarily through implicit or explicit solvent models. rsc.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's structure, stability, and properties. rsc.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. researchgate.net This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing reaction mechanisms and spectroscopic properties in protic solvents like water. rsc.orgresearchgate.net A hybrid approach, combining a few explicit solvent molecules with an implicit model for the bulk solvent, is often used to balance accuracy and computational cost. rsc.org Studies have shown that properties like the HOMO-LUMO gap can change with the inclusion of explicit solvent molecules, highlighting the importance of specific interactions. researchgate.net

Table 5: Overview of Computational Solvent Models

Model TypeDescriptionAdvantagesLimitations
Implicit (Continuum) Solvent is treated as a uniform dielectric medium. nih.govComputationally efficient; good for non-specific electrostatic interactions.Does not account for specific interactions like hydrogen bonding.
Explicit Individual solvent molecules are included in the simulation. researchgate.netAccurately models specific solute-solvent interactions (e.g., hydrogen bonds). rsc.orgComputationally very expensive, especially for a large number of solvent molecules.
Hybrid (Implicit-Explicit) A small number of explicit solvent molecules are treated in a continuum. rsc.orgBalances accuracy and computational cost; captures key specific interactions.The choice of how many explicit molecules to include can be subjective.

Advanced Spectroscopic and Crystallographic Research of N Acetylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N'-Acetylhydrazine and its analogues. It provides a wealth of information regarding the compound's structural framework and dynamic processes in solution.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the unambiguous structural assignment of N'-Acetylhydrazine. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular structure.

In the ¹H NMR spectrum of N'-Acetylhydrazine, distinct signals are observed for the acetyl methyl protons (-CH₃), the amide proton (-NH), and the amino protons (-NH₂). The methyl protons typically appear as a sharp singlet, while the NH and NH₂ protons can exhibit broader signals due to exchange processes and quadrupolar effects from the adjacent nitrogen atoms. The chemical shifts of the NH and NH₂ protons are sensitive to the solvent and concentration. For instance, in DMSO-d₆, the amide NH proton is significantly deshielded and appears downfield. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Two distinct signals are expected for N'-Acetylhydrazine: one for the methyl carbon (-CH₃) and another for the carbonyl carbon (C=O). The carbonyl carbon is characteristically deshielded and appears at a lower field (higher ppm value) due to the electron-withdrawing effect of the oxygen atom. nih.govchemicalbook.comresearchgate.net

¹H and ¹³C NMR Chemical Shifts (δ) for N'-Acetylhydrazine
NucleusGroupChemical Shift (ppm)SolventReference
¹H-CH₃~1.9CDCl₃ chemicalbook.com
¹H-NH~7.5 (broad)CDCl₃ chemicalbook.com
¹H-NH₂~3.8 (broad)CDCl₃ chemicalbook.com
¹³C-CH₃~20.5DMSO-d₆ nih.gov
¹³CC=O~170.2DMSO-d₆ nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for elucidating the connectivity between different atoms within N'-Acetylhydrazine and its derivatives, especially in more complex structures. wikipedia.orghuji.ac.il HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. ipb.ptnih.gov

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms in N'-Acetylhydrazine. researchgate.netacs.org The molecule contains two distinct nitrogen environments: the amide nitrogen (Nα) and the terminal amino nitrogen (Nβ).

The chemical shifts of these nitrogen atoms are highly sensitive to their hybridization, substitution, and involvement in hydrogen bonding. acs.orgacs.org Generally, the amide nitrogen will have a different chemical shift compared to the terminal amino nitrogen. Studies on hydrazines have shown that ¹⁵N chemical shifts are influenced by substituent effects. acs.org For N'-Acetylhydrazine, the Nα atom is expected to be deshielded relative to the Nβ atom due to the adjacent electron-withdrawing carbonyl group. ¹⁵N NMR can also be used in conjunction with proton NMR in ¹H-¹⁵N HMBC experiments to further confirm structural assignments. nih.govresearchgate.net

Expected ¹⁵N NMR Chemical Shift Ranges for Hydrazide Nitrogens
Nitrogen AtomEnvironmentExpected Chemical Shift Range (ppm, referenced to NH₃)Reference
Amide (-CO-NH-)~ -250 to -280 acs.org
Amino (-NH₂)~ -300 to -330 acs.org

N'-Acetylhydrazine possesses conformational flexibility, primarily due to rotation around the C-N and N-N single bonds. Temperature-dependent NMR studies are a powerful tool for investigating these conformational dynamics. nih.govmdpi.com By recording NMR spectra at various temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the thermodynamics and kinetics of conformational exchange. mdpi.comrsc.org

For N'-Acetylhydrazine, restricted rotation around the C(O)-NH bond can give rise to different conformers. researchgate.net Variable-temperature NMR can be used to determine the energy barrier for this rotation. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. Analysis of these line shape changes allows for the calculation of the activation energy for the rotational process. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular vibrations within N'-Acetylhydrazine.

The IR and Raman spectra of N'-Acetylhydrazine are characterized by distinct absorption bands corresponding to the vibrations of its various functional groups. nih.gov A complete vibrational assignment can be achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.gov

Key vibrational modes for N'-Acetylhydrazine include:

N-H stretching: The amide (-NH) and amino (-NH₂) groups give rise to stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, the asymmetric and symmetric stretches of the -NH₂ group are observed.

C=O stretching (Amide I): A strong absorption band, characteristic of the carbonyl group, is typically observed around 1650-1700 cm⁻¹. This is often referred to as the Amide I band.

N-H bending (Amide II): The in-plane bending of the N-H bond coupled with C-N stretching appears in the 1550-1620 cm⁻¹ region.

C-N stretching: This vibration is often coupled with other modes and can be found in the fingerprint region.

N-N stretching: The stretching of the nitrogen-nitrogen single bond is expected to appear in the 1000-1150 cm⁻¹ range. nih.gov

CH₃ stretching and bending: The methyl group exhibits symmetric and asymmetric stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.

These vibrational frequencies provide a molecular fingerprint that is useful for the identification and structural characterization of N'-Acetylhydrazine and its derivatives. nih.gov

Key Vibrational Frequencies (cm⁻¹) for N'-Acetylhydrazine
Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Reference
ν(N-H)-NH₂ (asymmetric)~3350 nih.gov
ν(N-H)-NH₂ (symmetric)~3280 nih.gov
ν(N-H)-CO-NH-~3200 mdpi.com
ν(C=O) (Amide I)-CO-NH-~1665 mdpi.com
δ(N-H) (Amide II)-CO-NH-~1580 nih.gov
ν(N-N)-NH-NH₂~1070 nih.gov

Hydrogen Bonding Network Characterization

The supramolecular architecture of Hydrazyl, 1-acetyl- (9CI), also known as acethydrazide (B32501), in the solid state is predominantly directed by a network of intermolecular hydrogen bonds. The hydrazide functional group is crucial in this respect, as it possesses both hydrogen bond donor sites (the N-H groups) and acceptor sites (the carbonyl oxygen and the nitrogen atoms) nih.govrsc.org.

The following table summarizes the key hydrogen bond interactions observed in the crystal structure of acethydrazide. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1A—H1NA···O1B0.862.122.969 (2)169
N2A—H2NA···O1A0.892.122.946 (2)154
N2A—H3NA···O1B0.892.453.195 (2)141
N1B—H1NB···O1A0.862.102.955 (2)171
N2B—H2NB···O1B0.892.152.973 (2)154
N2B—H3NB···O1A0.892.463.204 (2)141
Data from Zhou, B.-H. (2009). Acta Crystallographica Section E, 65(11), o2821. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of Hydrazyl, 1-acetyl- (9CI). Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides insights into the compound's elemental composition and fragmentation behavior.

High-resolution mass spectrometry is employed to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. For Hydrazyl, 1-acetyl- (9CI), the molecular formula is C₂H₆N₂O. scbt.comnist.gov The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.

The theoretical monoisotopic mass for C₂H₆N₂O is 74.04801 Da. nih.gov Experimental determination of a mass value that closely matches this theoretical figure via HRMS confirms the elemental formula and the purity of the sample.

Table of Theoretical Mass Data for N'-Acetylhydrazine

Property Value
Molecular Formula C₂H₆N₂O
Theoretical Monoisotopic Mass 74.04801 Da

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing extensive fragmentation. spectroscopyonline.com The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, providing valuable structural information. nist.gov

The EIMS spectrum of N'-acetylhydrazine shows a molecular ion peak (M⁺˙) at m/z 74, corresponding to the intact molecule. The fragmentation pattern is characterized by several key bond cleavages. A prominent fragmentation pathway involves the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43, which is often the base peak. nist.govnist.gov Another significant cleavage occurs at the N-N bond, generating ions corresponding to [NH₂CO]⁺ and [CH₃CONH]⁺ fragments.

The table below details the major ions observed in the EIMS spectrum of N'-acetylhydrazine and their proposed structures. nist.govnist.gov

m/zProposed Fragment IonFormula
74[CH₃CONHNH₂]⁺˙[C₂H₆N₂O]⁺˙
43[CH₃CO]⁺[C₂H₃O]⁺
31[N₂H₃]⁺[N₂H₃]⁺
29[N₂H]⁺[N₂H]⁺

X-ray Crystallography

Single crystal X-ray diffraction analysis of Hydrazyl, 1-acetyl- (9CI) provides the absolute determination of its molecular structure. The study by Zhou (2009) revealed that the compound crystallizes in the monoclinic space group P2₁/n, with two independent molecules (A and B) in the asymmetric unit that have similar geometries. nih.gov The precise atomic coordinates obtained from the refinement of the diffraction data allow for the calculation of all intramolecular bond lengths and angles, confirming the connectivity and conformation of the acetylhydrazide molecule.

The crystallographic data for N'-acetylhydrazine are summarized in the following table. nih.gov

Crystallographic Data for N'-Acetylhydrazine

Parameter Value
Empirical Formula C₂H₆N₂O
Formula Weight 74.09
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.5636 (19)
b (Å) 8.7642 (18)
c (Å) 10.428 (2)
α (°) 90
β (°) 110.886 (4)
γ (°) 90
Volume (ų) 816.6 (3)
Z 8
Temperature (K) 296(2)

Data from Zhou, B.-H. (2009). Acta Crystallographica Section E, 65(11), o2821. nih.gov

The analysis of the crystal structure of N'-acetylhydrazine reveals how intermolecular forces govern the packing of molecules in the solid state. The dominant interactions are the N—H⋯O hydrogen bonds, as detailed in section 6.2.2. nih.gov These bonds link the two independent molecules within the asymmetric unit and extend this connectivity throughout the lattice.

Polymorphism and Solid-State Conformational Studies

The solid-state structure of N'-Acetylhydrazine, also known as acetohydrazide, has been elucidated through single-crystal X-ray diffraction studies. While polymorphism, the ability of a compound to exist in more than one crystal form, has not been extensively reported for this specific compound, its determined crystal structure provides significant insights into its solid-state conformation and intermolecular interactions.

The crystallographic data reveals that N'-acetylhydrazine crystallizes in the monoclinic space group P2₁/n. nih.gov The asymmetric unit contains two independent molecules of acetohydrazide. This structural determination provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional arrangement in the solid state.

In the crystalline form, the N'-acetylhydrazine molecule adopts a nearly planar conformation. The planarity is a consequence of the delocalization of the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group across the N-C=O system. This electronic effect imparts a degree of double-bond character to the C-N bond, restricting rotation and favoring a planar arrangement.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of N'-acetylhydrazine. The molecules are linked by a network of N-H···O hydrogen bonds, where the amino group acts as a hydrogen bond donor and the carbonyl oxygen serves as an acceptor. These interactions create a stable, three-dimensional supramolecular architecture.

While specific studies on the polymorphism of N'-acetylhydrazine are not prevalent in the literature, the detailed crystallographic analysis of its known form serves as a fundamental basis for any future investigations into its solid-state behavior. Computational studies on related acylhydrazone derivatives have explored conformational preferences, often indicating that different conformers can be energetically accessible, which is a prerequisite for the existence of polymorphism. researchgate.net However, for N'-acetylhydrazine itself, only one crystalline form has been thoroughly characterized to date.

Below is a table summarizing the crystallographic data for N'-Acetylhydrazine. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/n 1
a (Å) 9.5636
b (Å) 8.7642
c (Å) 10.4282
α (°) 90.00
β (°) 110.8860
γ (°) 90.00
Z 8
Z' 2
Residual Factor 0.0608

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectrum of N'-acetylhydrazine, determined by UV-Vis spectroscopy, provides valuable information about the electronic transitions within the molecule. The spectrum is characterized by an absorption maximum in the ultraviolet region, which is indicative of the energy required to promote electrons from lower energy molecular orbitals to higher energy ones.

The NIST Chemistry WebBook provides UV-Vis spectral data for acetic acid, hydrazide (another name for N'-acetylhydrazine), showing a characteristic absorption peak. nist.gov The key electronic transitions responsible for this absorption involve the non-bonding electrons (n) on the nitrogen and oxygen atoms and the π electrons of the carbonyl group.

The primary electronic transitions observed in N'-acetylhydrazine are of the n → π* and π → π* types.

n → π Transition: This transition involves the excitation of an electron from a non-bonding molecular orbital (n), primarily localized on the nitrogen and oxygen atoms, to an antibonding π molecular orbital associated with the carbonyl group (C=O). These transitions are typically of lower energy and, consequently, occur at longer wavelengths. They are often characterized by a lower molar absorptivity.

π → π Transition: This transition involves the promotion of an electron from a bonding π molecular orbital of the carbonyl group to an antibonding π orbital. These transitions are generally of higher energy, appearing at shorter wavelengths, and exhibit a higher molar absorptivity compared to n → π* transitions.

Theoretical studies on hydrazine (B178648) derivatives have been employed to understand their electronic structures and predict their electronic transitions. imist.maimist.ma These computational approaches, often utilizing density functional theory (DFT), can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO provides a theoretical estimation of the energy required for the lowest energy electronic transition. For molecules like N'-acetylhydrazine, the HOMO is often associated with the non-bonding orbitals, while the LUMO corresponds to the π* orbital of the carbonyl group, consistent with an n → π* transition.

The UV-Vis absorption data for N'-acetylhydrazine is summarized in the table below, based on data from the NIST WebBook. nist.gov

Wavelength (nm) Logarithm of Molar Absorptivity (log ε)
~230 - 260~0.0 - 2.5

The broad nature of the absorption band is typical for molecules in solution, where vibrational and rotational energy levels are superimposed on the electronic energy levels. The position and intensity of these absorption bands can be influenced by the solvent polarity, which can stabilize or destabilize the ground and excited electronic states to different extents.

Applications of N Acetylhydrazine As a Versatile Synthon in Research

Precursor in Organic Synthesis of Complex Molecules

N'-Acetylhydrazine is a key intermediate in the synthesis of a multitude of complex organic molecules. Its ability to readily undergo condensation reactions with carbonyl compounds and its participation in cyclization reactions make it an indispensable synthon for the construction of various heterocyclic systems.

Synthesis of Advanced Pharmaceutical Precursors (focused on chemical structures, not efficacy)

The scaffold of N'-Acetylhydrazine is integral to the synthesis of numerous pharmaceutical precursors, particularly heterocyclic compounds such as pyrazolines and triazoles, which are core structures in many medicinal agents.

A prominent application of N'-Acetylhydrazine is in the synthesis of N-acetyl pyrazoline derivatives. The typical synthetic route involves the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) hydrate (B1144303) in the presence of glacial acetic acid. In this reaction, hydrazine hydrate and acetic acid first react to form acetylhydrazine in situ, which then reacts with the chalcone (B49325) to yield the corresponding N-acetyl pyrazoline japsonline.comlew.ronih.govwjpps.com. This method is widely employed for the efficient, one-pot synthesis of these important heterocyclic compounds lew.ro.

Table 1: Synthesis of N-acetyl Pyrazoline Derivatives

Reactants Catalyst/Solvent Product
Chalcone, Hydrazine Hydrate Glacial Acetic Acid N-acetyl pyrazoline

Another significant application is in the synthesis of 1,2,4-triazole derivatives. Hydrazides, including acetylhydrazine, are key precursors in various synthetic strategies for forming the triazole ring. For instance, the reaction of hydrazides with compounds like carbon disulfide followed by treatment with hydrazine hydrate can lead to the formation of 4-amino-5-mercapto-1,2,4-triazoles, which are versatile intermediates for further functionalization scispace.com. The Einhorn-Brunner reaction, which involves the condensation of a hydrazide with a diacylamine, is another classical method for synthesizing 1,2,4-triazoles scispace.com.

Table 2: General Synthetic Routes to Triazoles using Hydrazide Precursors

Method Precursors Resulting Heterocycle
Pellizzari Reaction Amide and Acyl Hydrazide 1,2,4-Triazole
Einhorn-Brunner Reaction Hydrazine and Diacylamine 1,2,4-Triazole

Materials Science Applications (e.g., polymer monomers, dye intermediates)

In the realm of materials science, N'-Acetylhydrazine and its derivatives are utilized in the synthesis of polymers and as intermediates in the production of dyes.

The hydrazine functional group can be incorporated into polymer backbones to impart specific properties. For example, polymers containing s-triazine bishydrazido units have been synthesized and investigated for their thermal properties and potential applications as flame retardants youtube.com. The synthesis of these polymers can involve the reaction of dihydrazide monomers with other suitable co-monomers youtube.com.

N'-Acetylhydrazine also serves as a precursor for azo dye intermediates. Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants nih.gov. The synthesis of these dyes often involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component unb.canih.govyoutube.com. Hydrazine derivatives can be used to synthesize the heterocyclic components that act as these coupling agents, thereby influencing the final color and properties of the dye.

Fragrance and Flavor Compound Synthesis

The versatility of N'-Acetylhydrazine extends to the synthesis of compounds used in the fragrance and flavor industry. A significant application lies in the synthesis of pyrazines, which are a class of heterocyclic compounds known for their roasted, nutty, and earthy aromas and are found in many cooked foods wikipedia.orgresearchgate.netelsevierpure.com. The synthesis of pyrazines can be achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While not a direct reaction of acetylhydrazine, the principles of heterocycle formation are similar, and hydrazine derivatives can be used in the synthesis of various nitrogen-containing aromatic compounds youtube.comslideshare.netorganic-chemistry.org.

Furthermore, acyl hydrazones, which can be synthesized from acetylhydrazine and various aldehydes, including those with fragrance properties like cinnamaldehyde, are themselves a subject of research for their biological activities and can be considered derivatives of fragrance compounds mdpi.com.

Role in Green Chemistry Methodologies

N'-Acetylhydrazine is increasingly being utilized in the development of more environmentally friendly synthetic methods, aligning with the principles of green chemistry. A key focus has been the development of solvent-free reaction conditions.

The synthesis of N-acylhydrazones, a common reaction involving acetylhydrazine or other hydrazides, has been successfully carried out using solvent-free methods rsc.orgresearchgate.net. One such technique is grindstone chemistry, where reactants are ground together, often with a catalytic amount of a mild acid like acetic acid, at room temperature. This method avoids the use of harmful organic solvents, simplifies work-up procedures, and reduces energy consumption rsc.org.

Another green approach involves the use of reusable and biodegradable catalysts. L-proline, a naturally occurring amino acid, has been effectively used as an organocatalyst for the synthesis of hydrazide derivatives under mild and solvent-free conditions mdpi.comsemanticscholar.org. These methods often result in high yields and purity of the products and allow for the recovery and reuse of the catalyst, further enhancing their green credentials mdpi.comsemanticscholar.org. Microwave-assisted synthesis is another energy-efficient technique that has been applied to the solvent-free preparation of hydrazides, significantly reducing reaction times compared to conventional heating methods researchgate.net.

Table 3: Green Chemistry Approaches in the Synthesis of N'-Acetylhydrazine Derivatives

Green Chemistry Principle Methodology Advantages
Prevention of Waste Solvent-free synthesis Reduces solvent waste, simplifies purification
Use of Catalysis L-proline organocatalysis Biodegradable, reusable, mild reaction conditions

Development of Catalytic Systems using Acetylhydrazine Derivatives

Derivatives of acetylhydrazine are also instrumental in the development of new catalytic systems. The resulting heterocyclic structures, such as pyrazolines and triazoles, can act as ligands for metal catalysts or function as organocatalysts themselves.

For instance, the synthesis of pyrazoline derivatives from chalcones and hydrazine is often catalyzed by acids japsonline.comlew.ro. Research in this area focuses on developing more efficient and environmentally benign catalysts. p-Toluenesulfonic acid has been used as an effective catalyst for the one-pot synthesis of N-acetylated pyrazolines lew.ro.

Furthermore, organocatalysis is a rapidly growing field, and derivatives of acetylhydrazine can be explored for their potential as organocatalysts. For example, L-proline, which has been used to catalyze reactions involving hydrazides, is a prime example of an effective organocatalyst mdpi.comsemanticscholar.org. The development of novel chiral catalysts derived from acetylhydrazine could be a promising avenue for asymmetric synthesis. Additionally, anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide has been reported as an organocatalyst for the synthesis of hydrazine derivatives through the cross-coupling of nitroarenes and anilines tcichemicals.com.

The broader field of catalysis also includes the use of metal complexes with ligands derived from hydrazine-based compounds to facilitate a variety of organic transformations organic-chemistry.org. The ability to tune the electronic and steric properties of these ligands by modifying the acetylhydrazine precursor allows for the optimization of catalytic activity and selectivity.

Q & A

Q. Advanced

  • Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.
  • Statistical Analysis : Apply ANOVA to assess significance of factors like temperature or catalyst loading .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm structural assignments .

How do structural modifications of the hydrazyl moiety influence antioxidant activity in DPPH assays?

Q. Advanced

  • Electron-Donating Groups : Substituents like -OCH3 or -NH2 enhance radical scavenging by stabilizing the hydrazyl radical intermediate.
  • Steric Effects : Bulky groups (e.g., -CF3) may reduce activity by hindering access to the radical site.
  • Quantitative Analysis : Express activity as Trolox equivalents (mM/kg) using calibration curves. Conflicting results across studies may stem from differences in sample preparation (e.g., solvent polarity, incubation time) .

What are the advantages of ultrasound-assisted synthesis for 1-acetyl hydrazyl derivatives?

Advanced
Ultrasound irradiation (e.g., 50 Hz, 170 W) enhances reaction efficiency through cavitation, which:

  • Reduces Reaction Time : From hours to minutes by improving mass transfer.
  • Increases Yields : Minimizes side reactions (e.g., hydrolysis of acetyl groups).
  • Green Chemistry : Lowers solvent usage. Optimize parameters (frequency, power) via response surface methodology (RSM) .

How can the Vilsmeier-Haack reaction be adapted to functionalize 1-acetyl hydrazyl derivatives?

Advanced
The Vilsmeier-Haack reaction introduces formyl groups to electron-rich substrates. For 1-acetyl hydrazyl:

  • Reagent System : Use POCl3/DMF to generate the Vilsmeier reagent.
  • Mechanistic Insight : Electrophilic attack occurs at the hydrazyl nitrogen, followed by hydrolysis to yield formylated derivatives.
  • Validation : Monitor reaction progress via TLC and characterize products using 1H NMR (e.g., formyl proton at δ 9.8–10.2 ppm) .

What safety protocols are critical when handling 1-acetyl hydrazyl derivatives in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., phosphorus oxychloride).
  • Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for hazardous waste .

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